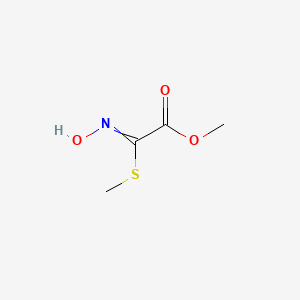

Methyl (hydroxyimino)(methylsulfanyl)acetate

Description

Methyl (hydroxyimino)(methylsulfanyl)acetate is an organic compound featuring a methyl ester backbone with two functional groups: a hydroxyimino (N-OH) group and a methylsulfanyl (S-CH₃) group. Its structure can be represented as CH₃C(O)N(OH)SC(CH₃)OCH₃, combining ester, thioether, and oxime functionalities.

Properties

IUPAC Name |

methyl 2-hydroxyimino-2-methylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c1-8-4(6)3(5-7)9-2/h7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBJYQDMSHUOEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40782090 | |

| Record name | Methyl (hydroxyimino)(methylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23135-20-8 | |

| Record name | Methyl (hydroxyimino)(methylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40782090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (hydroxyimino)(methylsulfanyl)acetate typically involves the reaction of methylthioacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate methylthioacetohydroxamic acid, which is then esterified to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to moderate heating (25-60°C)

Solvent: Aqueous or organic solvents like ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl (hydroxyimino)(methylsulfanyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Halides, amines, thiols

Major Products Formed

Oxidation Products: Methyl (sulfinyl)acetate, methyl (sulfonyl)acetate

Reduction Products: Methyl (amino)acetate

Substitution Products: Various substituted acetates depending on the nucleophile used

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

Methyl (hydroxyimino)(methylsulfanyl)acetate has been studied for its fungicidal properties. Research indicates that derivatives of hydroximoyl-heterocycles, which include this compound, can effectively control phytopathogenic fungi. These compounds are utilized in formulations that can be applied to crops to protect against fungal infections, thereby enhancing agricultural productivity and crop quality .

Composition and Formulation

The fungicidal compositions containing this compound can be formulated in various forms such as emulsifiable concentrates, granules, and wettable powders. These formulations are designed to optimize the delivery and efficacy of the active ingredient, allowing for flexible application methods in agricultural practices .

Pharmaceutical Applications

Potential Anticancer Properties

The compound's structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have indicated that certain derivatives exhibit antiproliferative activities against various cancer cell lines, including cervical and breast cancer cells. The structure–activity relationship (SAR) studies are critical in determining how modifications to the methylsulfanyl group influence biological activity .

Drug Development

this compound may serve as a precursor or intermediate in the synthesis of novel therapeutic agents. Its unique functional groups can be exploited to create compounds with enhanced pharmacological profiles. The exploration of its interactions with biological targets is an ongoing area of research that could lead to new drug candidates .

Chemical Synthesis Applications

Synthesis of Chiral Compounds

In synthetic organic chemistry, this compound can be utilized as a building block for the synthesis of chiral compounds. Its ability to participate in various chemical reactions makes it valuable for creating complex molecular architectures that are essential in pharmaceuticals and agrochemicals .

Metabolic Profiling

Recent studies have employed gas chromatography-mass spectrometry (GC-MS) to analyze metabolic pathways involving this compound. This approach aids in understanding its role in biological systems and its potential effects on human health, further emphasizing its relevance in drug metabolism and safety assessments .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Agricultural | Fungicidal properties against phytopathogenic fungi; various formulations for crop protection |

| Pharmaceutical | Potential anticancer properties; precursor for novel therapeutic agents |

| Chemical Synthesis | Building block for chiral compounds; utilized in metabolic profiling studies |

Case Studies

- Fungicide Development : A study focusing on hydroximoyl-heterocycles demonstrated the efficacy of this compound as a key component in fungicide formulations, showing significant reductions in fungal growth on treated crops .

- Anticancer Research : Research involving the antiproliferative effects of synthesized derivatives highlighted the compound's potential as a lead structure for developing new cancer therapies .

- Synthetic Methodology : Investigations into synthetic routes employing this compound revealed its versatility as a reagent for creating complex organic molecules with potential pharmaceutical applications .

Mechanism of Action

The mechanism of action of methyl (hydroxyimino)(methylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Hydroxyimino vs. Methoxyimino

- Hydroxyimino (HO-N=): Enhances hydrogen-bonding capacity and acidity (pKa ~6–8), making it suitable for coordination chemistry.

- Methoxyimino (CH₃O-N=): Less acidic (pKa ~9–11) and more lipophilic, favoring solubility in organic solvents .

Methylsulfanyl vs. Sulfonyl

- Methylsulfanyl (S-CH₃) : Electron-donating, increases nucleophilicity and lipophilicity. Seen in methyl [3-chloro-4-(methylsulfanyl)phenyl]acetate (CAS 436141-65-0) .

- Sulfonyl (SO₂): Electron-withdrawing, as in Ethyl ((phenylsulfonyl)amino)acetate (CAS 374067-95-5) , which reduces electron density and enhances stability toward oxidation.

Research Findings and Data

Spectroscopic and Physical Properties

Biological Activity

Methyl (hydroxyimino)(methylsulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer research. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following structural formula:

This compound features a hydroxyimino group, a methylsulfanyl group, and an acetate moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the hydroxyimino group allows for potential interactions with enzymes and receptors, while the methylsulfanyl group may enhance lipophilicity, facilitating cellular uptake.

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. In vitro studies have shown that this compound can inhibit viral replication in various cell lines. For instance:

- Case Study 1 : In a study evaluating its effects on chikungunya virus (CHIKV), this compound demonstrated an effective concentration (EC50) of 40 nM, indicating potent antiviral activity against CHIKV in human fibroblast MRC5 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the compound affect its biological activity. Key findings include:

- Modifications : Alterations to the vinyl sulfone moiety significantly impacted the inhibition of nsP2 protease, a critical enzyme for viral replication. For example, analogs with chloro and methyl substituents maintained good activity, whereas those with trifluoromethyl groups were less effective .

- Table 1: Biological Activity Data

| Compound | IC50 (nM) | EC50 (nM) | Remarks |

|---|---|---|---|

| This compound | 60 | 40 | Potent against CHIKV |

| Analog 1a | 60 | 40 | Irreversible inhibitor |

| Saturated sulfone analog | >1000 | >1000 | Significantly less active |

Cytotoxicity Studies

In addition to antiviral effects, the cytotoxicity of this compound has been explored in cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.